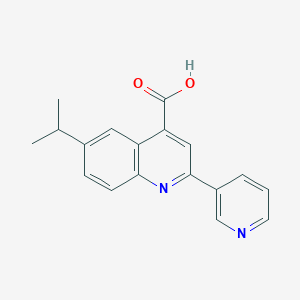

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Übersicht

Beschreibung

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid: is a heterocyclic compound that features a quinoline core substituted with an isopropyl group at the 6-position, a pyridin-3-yl group at the 2-position, and a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-yl group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound has been extensively studied for its potential therapeutic properties. Its unique molecular structure allows it to interact with biological systems in ways that could lead to the development of novel drug candidates.

Case Study: Antiviral Properties

A study investigated the antiviral activity of quinoline derivatives, including 6-isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid, against enterovirus D68. The results indicated that structural modifications at the 6-position significantly influenced antiviral potency, suggesting that this compound could be optimized for enhanced efficacy against viral infections .

Biochemical Research

In biochemical assays, this compound serves as a valuable tool for studying enzyme interactions and cellular processes.

Material Science

The compound is also incorporated into polymer formulations to enhance material properties such as thermal stability and mechanical strength.

Application in Polymers

Research has shown that adding this compound to polymer matrices improves their performance in high-temperature applications, making them suitable for advanced material development .

Fluorescent Probes

Due to its intrinsic fluorescent properties, this compound is utilized in the development of imaging agents for biological studies.

Imaging Applications

Fluorescent derivatives of this compound have been developed for real-time visualization of cellular components. Such applications are crucial in cellular biology and pharmacology, enabling researchers to observe dynamic processes within living cells .

Data Table: Comparative Analysis of Applications

Wirkmechanismus

The mechanism of action of 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

2-Pyridinylquinoline-4-carboxylic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.

6-Isopropylquinoline-4-carboxylic acid: Lacks the pyridin-3-yl group, which may influence its chemical behavior and applications.

Uniqueness: The presence of both the isopropyl and pyridin-3-yl groups in 6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid imparts unique steric and electronic properties, enhancing its reactivity and potential applications. These structural features make it a versatile compound in various fields of research and industry.

Biologische Aktivität

Overview

6-Isopropyl-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS No. 897561-18-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, making it a candidate for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The compound's structure includes:

- Quinoline Core : A bicyclic structure that is integral to many biologically active compounds.

- Isopropyl Group : Present at the 6-position, influencing steric and electronic properties.

- Pyridin-3-yl Group : Attached at the 2-position, contributing to its interaction with biological targets.

- Carboxylic Acid Group : Located at the 4-position, enhancing solubility and potential for interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects .

1. Anti-inflammatory Activity

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. Studies have demonstrated its effectiveness in reducing inflammation in vitro and in animal models .

2. Antimicrobial Activity

This compound has shown promising results against various microbial strains. Its mechanism involves disrupting microbial cell membranes or inhibiting critical enzymes necessary for microbial growth. For example, it has been tested against Staphylococcus aureus and Escherichia coli, displaying significant antimicrobial potency .

3. Anticancer Activity

The compound has also been explored for its anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, studies have shown that it can downregulate key signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications at the isopropyl or pyridine positions can significantly alter its potency and selectivity against various targets. Comparative studies with similar compounds highlight the importance of these structural elements in enhancing biological efficacy .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Isopropyl at C6, Pyridine at C2 | Anti-inflammatory, Antimicrobial, Anticancer |

| 2-Pyridinylquinoline-4-carboxylic acid | Lacks isopropyl group | Reduced activity |

| 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | Methyl instead of isopropyl | Altered reactivity |

Case Studies

- Anti-inflammatory Effects : In a study involving murine models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to controls.

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains of bacteria .

- Cytotoxicity Assays : Evaluation against various cancer cell lines showed IC50 values indicating potent cytotoxic effects, particularly in breast and colon cancer cells .

Eigenschaften

IUPAC Name |

6-propan-2-yl-2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11(2)12-5-6-16-14(8-12)15(18(21)22)9-17(20-16)13-4-3-7-19-10-13/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQPPTJUDWPEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185149 | |

| Record name | 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897561-18-1 | |

| Record name | 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897561-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.